molecular formula C20H19ClN2O3S2 B2413257 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)propanamide CAS No. 895456-95-8

3-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)propanamide

Cat. No.: B2413257
CAS No.: 895456-95-8
M. Wt: 434.95
InChI Key: CQQGHSSCBUTNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of sulfonyl amides. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, a thiazole ring, and a propanamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Sulfonylation: The sulfonyl group is introduced through the reaction of the chlorophenyl derivative with a sulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction with the appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the propanamide moiety.

    Reduction: Reduction reactions could target the sulfonyl group or the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science: It could be used in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its potential biological activity could be explored for therapeutic applications.

Medicine

    Pharmacology: The compound could be investigated for its pharmacokinetic and pharmacodynamic properties.

    Diagnostics: It might be used in the development of diagnostic agents.

Industry

    Agriculture: The compound could be used as a pesticide or herbicide.

    Manufacturing: It might find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)propanamide would depend on its specific biological or chemical target. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The sulfonyl group and thiazole ring are likely critical for its activity, facilitating binding to the target site.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide
  • 3-((4-bromophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)propanamide
  • 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)oxazol-2-yl)propanamide

Uniqueness

The unique combination of the chlorophenyl group, sulfonyl group, and thiazole ring in 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)propanamide distinguishes it from similar compounds. This structural uniqueness may confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S2/c1-13-3-4-14(2)17(11-13)18-12-27-20(22-18)23-19(24)9-10-28(25,26)16-7-5-15(21)6-8-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQGHSSCBUTNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.